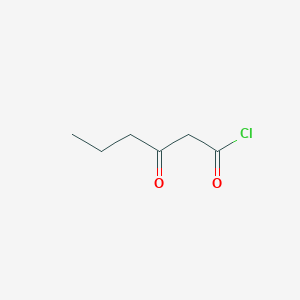

3-Oxohexanoyl Chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

3-oxohexanoyl chloride |

InChI |

InChI=1S/C6H9ClO2/c1-2-3-5(8)4-6(7)9/h2-4H2,1H3 |

InChI Key |

CYOVMZODNDIQJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxohexanoyl Chloride and Analogous β Ketoacyl Chlorides

Classical Preparative Routes from Corresponding Carboxylic Acids

The most direct approach to synthesizing β-ketoacyl chlorides involves the chlorination of the corresponding β-keto acids. This transformation is typically achieved using common chlorinating agents such as thionyl chloride and oxalyl chloride. chemguide.co.uk

Utilization of Thionyl Chloride in β-Ketoacid Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comwikipedia.org The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. utexas.edu This method's primary advantage is that the byproducts are gaseous, simplifying purification of the desired acyl chloride. youtube.com

For β-keto acids, this reaction must be conducted under carefully controlled conditions to avoid side reactions. The presence of the enolizable ketone can lead to undesired chlorination at the α-position or other decomposition pathways, especially at elevated temperatures. youtube.com Therefore, the reaction is often carried out at low temperatures. A general representation of this reaction is the conversion of a β-keto acid to a β-ketoacyl chloride. For instance, n-caproic acid has been converted to n-hexanoyl chloride in high yield using thionyl chloride in toluene. chemicalbook.com While a direct synthesis of 3-oxohexanoyl chloride using this method is not extensively detailed in readily available literature, the general principle applies.

A typical procedure involves the dropwise addition of thionyl chloride to a solution of the β-keto acid in an inert solvent, such as toluene, followed by heating to reflux. chemicalbook.com The progress of the reaction can be monitored by the cessation of gas evolution. Subsequent removal of the solvent and excess thionyl chloride by distillation yields the crude acyl chloride, which can be further purified.

Table 1: Examples of Carboxylic Acid Chlorination using Thionyl Chloride

| Starting Carboxylic Acid | Product | Reagent | Solvent | Conditions | Yield | Reference |

| n-Caproic Acid | n-Hexanoyl Chloride | Thionyl Chloride | Toluene | Reflux, 3h | 97.8% | chemicalbook.com |

| Isononanoic Acid | 3,5,5-Trimethylhexanoyl chloride | Thionyl Chloride | Not specified | Not specified | Not specified | sigmaaldrich.com |

Application of Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comwikipedia.org It is often preferred over thionyl chloride when milder reaction conditions are required or when the substrate is sensitive to the harsher conditions sometimes associated with thionyl chloride. youtube.com The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). sci-hub.se

The mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then acts as the active chlorinating species. sci-hub.se The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which facilitates product isolation. wikipedia.org Oxalyl chloride is a versatile reagent used in various organic transformations, including the synthesis of ynones and ynediones from α-keto carboxylic acids. biocompare.com

When applied to β-keto acids, the use of oxalyl chloride can offer better control and selectivity, minimizing side reactions. The reaction is generally performed at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Indirect Synthesis via β-Ketoester Intermediates

An alternative strategy for the synthesis of β-ketoacyl chlorides involves the use of β-ketoester intermediates. This multi-step approach can offer greater flexibility and control over the final product. β-keto esters can be synthesized through various methods, including the Claisen condensation. organic-chemistry.org

One common method involves the acylation of a β-keto ester, such as methyl acetoacetate (B1235776), with an acid chloride, followed by cleavage of the resulting α-acyl β-keto ester. acs.orgresearchgate.net For example, various β-keto esters have been prepared in good yields by reacting excess methyl acetoacetate with barium oxide, followed by acylation with an acid chloride and subsequent cleavage with methanol (B129727). acs.org

Once the desired β-keto ester is obtained, it can be hydrolyzed to the corresponding β-keto acid, which is then chlorinated as described in the classical routes. However, direct conversion of the β-keto ester to the β-ketoacyl chloride is not a standard transformation. The more common pathway involves hydrolysis to the acid followed by chlorination.

Derivatization Strategies for β-Ketoacyl Chain Variation

The functionalization of the β-ketoacyl chain allows for the synthesis of a wide array of analogs. Derivatization can be achieved at various stages of the synthesis. For instance, starting with different β-keto esters or acyl chlorides in the indirect synthesis approach allows for variation in the resulting β-ketoacyl chloride.

Furthermore, derivatization of the keto group itself can be a viable strategy. For example, keto fatty acids can be derivatized to form other heterocyclic structures, indicating the reactivity of the keto group which could be exploited for chain variation prior to the formation of the acyl chloride. nih.gov The α-keto acids of branched-chain amino acids can also be derivatized for analysis, showcasing methods to modify keto acid structures. nih.gov

Enantioselective Synthesis Approaches for Chiral β-Ketoacyl Precursors

The synthesis of chiral β-ketoacyl precursors is of significant interest, particularly for applications in pharmaceuticals and natural product synthesis. Enantioselective methods aim to produce a single enantiomer of a chiral molecule.

One approach involves the enantioselective chlorination of β-keto esters. For example, a chiral Lewis acid catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand has been used for the highly enantioselective chlorination of β-keto esters, yielding α-chlorinated products with high enantiomeric excess. acs.org While this introduces a chlorine atom at the α-position, it demonstrates the feasibility of enantioselective transformations on β-keto ester systems.

Another strategy is the enantioselective reduction of prochiral ketones to produce chiral alcohols, which can then be further elaborated. researchgate.net Biocatalytic approaches, using enzymes or whole organisms, are often employed for these reductions. acs.orgmdpi.com For instance, the asymmetric reduction of ketones can be achieved with high enantioselectivity using catalysts derived from chiral amino alcohols. iupac.org These chiral β-hydroxy esters or acids can then serve as precursors to chiral β-ketoacyl chlorides through oxidation and subsequent chlorination. The development of organocatalytic asymmetric conjugate additions to β-silyl-α,β-unsaturated ketones also provides a route to chiral β-silyl carbonyl compounds, which could potentially be converted to chiral β-ketoacyl precursors. nih.gov

Advanced Synthetic Applications of 3 Oxohexanoyl Chloride

Role in the Synthesis of N-Acyl Homoserine Lactones (AHLs)

N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of intercellular communication used by many Gram-negative bacteria to coordinate group behavior. nih.govnih.gov The synthesis of specific AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone, is crucial for studying these communication pathways. mdpi.com 3-Oxohexanoyl chloride is a key precursor for introducing the necessary N-acyl side chain onto the homoserine lactone core.

Direct acylation involves the reaction of this compound with the amino group of a homoserine lactone salt. This method provides a straightforward route to the target AHL. The reaction is typically performed in a biphasic system with a suitable base to neutralize the hydrogen chloride byproduct and facilitate the coupling.

A widely used method for the synthesis of AHLs from their corresponding acid chlorides is the Schotten-Baumann reaction. nih.govresearchgate.net This protocol involves the dropwise addition of the acyl chloride, such as this compound, to a vigorously stirred mixture of (S)-homoserine lactone hydrobromide and a base like sodium carbonate in a biphasic solvent system (e.g., water and dichloromethane). nih.govresearchgate.net This technique is particularly effective for preparing AHLs with unfunctionalized acyl chains and has been shown to produce a range of AHL derivatives in good to excellent yields while preserving the stereochemical integrity of the homoserine lactone core. cam.ac.uk

Table 1: Synthesis of Various N-Acyl Homoserine Lactones using Schotten-Baumann Conditions This table illustrates typical yields for the synthesis of various AHLs using the Schotten-Baumann protocol, demonstrating the general applicability of acyl chlorides in this reaction.

| Acyl Chloride Used | Resulting AHL | Yield (%) |

| Butanoyl chloride | N-butanoyl-L-homoserine lactone (BHL) | 75-85% |

| Hexanoyl chloride | N-hexanoyl-L-homoserine lactone | 80-90% |

| Octanoyl chloride | N-octanoyl-L-homoserine lactone | 85-95% |

| 3-Oxooctanoyl chloride | N-(3-oxooctanoyl)-L-homoserine lactone (OOHL) | 70-80% |

A more convergent and often higher-yielding approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). researchgate.netcam.ac.uk In this strategy, this compound is first reacted with Meldrum's acid in the presence of a base like pyridine (B92270) to form a stable acyl-Meldrum's acid adduct. cam.ac.uk This intermediate is a potent acylating agent.

This adduct can be isolated or generated in situ and then reacted with (S)-α-amino-γ-butyrolactone hydrobromide (homoserine lactone hydrobromide) to yield the final β-ketoamide AHL, N-(3-oxohexanoyl)-L-homoserine lactone. cam.ac.uk This method avoids the often harsh conditions of direct acylation and can be performed as a one-pot synthesis, which improves efficiency. cam.ac.uk However, careful control of reaction conditions is necessary, as acidic conditions can sometimes promote the formation of undesired side-products. cam.ac.uk

Formation of β-Ketoamide and β-Ketoester Frameworks

The inherent structure of this compound makes it an ideal reagent for the synthesis of β-ketoamides and β-ketoesters, which are important structural motifs in many biologically active compounds and versatile intermediates in organic synthesis. researchgate.net

The synthesis of N-(3-oxohexanoyl)-L-homoserine lactone as described above is a prime example of β-ketoamide formation. The reaction between the acyl chloride and the amine of the homoserine lactone directly establishes the β-ketoamide linkage.

Furthermore, the acyl-Meldrum's acid adduct formed from this compound serves as a key intermediate for β-ketoester synthesis. cam.ac.uk Subsequent treatment of this crude adduct with an alcohol, such as methanol (B129727), leads to the formation of the corresponding methyl β-ketoester (methyl 3-oxohexanoate). researchgate.netcam.ac.uk This transformation is part of a robust linear synthesis route that can be adapted to produce a variety of β-ketoesters. cam.ac.uk Alternative methods for synthesizing β-ketoesters from acyl chlorides include reactions with enolates derived from esters, such as in Claisen condensations, or C-acylation of silyl (B83357) enol ethers. organic-chemistry.org

Application in Cascade and Multicomponent Reactions

While specific named cascade or multicomponent reactions (MCRs) prominently featuring this compound are not extensively documented, its chemical properties make it a suitable candidate for such processes. MCRs, which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, value efficient and reactive building blocks. scielo.br

The one-pot synthesis of AHLs using the Meldrum's acid adduct can be viewed as a sequential, tandem reaction with cascade-like characteristics. cam.ac.uk This process involves the sequential formation of two key bonds (C-C and C-N) in a single reaction vessel without the isolation of the intermediate adduct, thereby increasing synthetic efficiency. cam.ac.uk Acyl chlorides, in general, are utilized in various MCRs, such as the synthesis of heterocyclic phosphonates where an acyl chloride reacts with a phosphite (B83602) and an isocyanide in a three-component reaction. beilstein-journals.org Given this precedent, this compound could plausibly be employed in the design of novel MCRs to generate complex molecular architectures containing the β-keto functionality.

Research on N 3 Oxohexanoyl L Homoserine Lactone Ohhl and Its Chemical Analogues

Structural Modifications and Design of OHHL Analogues

The design and synthesis of OHHL analogues have primarily focused on modifications to the acyl side chain, the introduction of different functional groups, and stereochemical variations to probe the interactions with bacterial receptor proteins.

The acyl side chain of N-acyl homoserine lactones (AHLs) is a critical determinant of their biological specificity and activity. mdpi.comnih.gov Researchers have systematically synthesized analogues with varying acyl chain lengths, typically ranging from 4 to 18 carbons, to investigate how this parameter influences their function. nih.govnih.gov Modifications are not limited to length; changes in functionality, such as the degree of saturation and the introduction of different substituents, have also been explored. nih.govfrontiersin.org For instance, the native N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) features a six-carbon acyl chain with a ketone group at the third carbon (the β-position). frontiersin.org Analogues have been created by altering this chain length and by modifying or replacing the β-keto group to understand their roles in receptor binding and activation. mdpi.comnih.gov

The synthesis of these analogues often involves the coupling of a modified fatty acid with the homoserine lactone moiety. cam.ac.uk For example, AHLs with unfunctionalized acyl chains can be prepared by reacting the appropriate acid chloride with (S)-homoserine lactone hydrobromide under Schotten-Baumann conditions. nih.govcam.ac.uk For analogues containing a β-keto group, a common strategy involves the reaction of Meldrum's acid with an acid chloride to generate an intermediate that is then coupled with the homoserine lactone. mdpi.comcam.ac.uk These synthetic approaches allow for the systematic variation of the acyl side chain to study its impact on biological activity.

A notable structural modification in the design of OHHL analogues is the introduction of a halogen atom at the α-position of the acyl side chain (the carbon adjacent to the amide carbonyl). beilstein-journals.org This has led to the synthesis of a series of α-chloro, α-bromo, and α-iodo AHL analogues. nih.govbeilstein-journals.org The synthesis of these halogenated compounds requires specific chemical strategies. For instance, α-bromoacylated homoserine lactones can be prepared through the coupling of an α-bromo fatty acid with (S)-homoserine lactone. beilstein-journals.org The requisite α-bromo fatty acids can themselves be synthesized from the corresponding fatty acids via a Hell-Volhard-Zelinsky bromination. beilstein-journals.org

The synthesis of α-chloro analogues has been achieved using a one-pot procedure involving α-chlorinated acylphosphonates. beilstein-journals.org These intermediates are then reacted with (S)-homoserine lactone hydrobromide to yield the final α-chloroacylated AHLs. beilstein-journals.org The introduction of a halogen at the α-position is intended to alter the electronic properties and steric profile of the molecule, potentially influencing its interaction with the target receptor protein. nih.gov

The stereochemistry of the homoserine lactone ring is another crucial aspect influencing the biological activity of AHLs. The naturally occurring signal molecules typically possess the (S)-configuration. nih.gov Research has shown that the d-enantiomer of OHHL, N-(3-oxohexanoyl)-D-homoserine lactone, exhibits significantly reduced or no antagonistic activity in several bacterial strains. nih.gov

Further investigations into stereochemistry have involved inverting the stereocenter in synthetic antagonists. For example, when the stereochemistry of known L-AHL antagonists was inverted to the D-configuration, their inhibitory activity was substantially reduced. nih.gov This underscores the importance of the specific three-dimensional arrangement of the lactone ring for effective binding to the receptor protein. The synthesis of enantiomerically pure AHLs is therefore critical for accurately assessing their biological function and for structure-activity relationship studies. cam.ac.uk

Structure-Activity Relationship (SAR) Studies of OHHL Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For OHHL and its analogues, these studies have provided valuable insights into the molecular features required for activating or inhibiting quorum sensing pathways.

The length of the acyl side chain is a primary determinant of the biological activity of AHLs. nih.govbeilstein-journals.org Generally, the activity of these molecules is highly dependent on the specific bacterial species and its corresponding receptor protein. oup.com For many LuxR-type receptors, there is an optimal chain length for agonistic activity, and deviations from this length, either shorter or longer, can lead to a decrease in potency or a switch to antagonistic activity. nih.govresearchgate.net

| Compound | Acyl Chain Length | Observed Activity Trend | Reference |

|---|---|---|---|

| N-hexanoyl homoserine lactone | 6 | High agonistic activity in E. coli biosensor | beilstein-journals.org |

| N-heptanoyl homoserine lactone | 7 | High agonistic activity in E. coli biosensor | beilstein-journals.org |

| Longer-chain AHLs (>C8) | >8 | Decreased agonistic activity in E. coli biosensor | beilstein-journals.org |

| C9 Sulfonyl HL | 9 | Highest inhibitory activity against LuxR | nih.gov |

The functionality at the β-carbon (C3) of the acyl chain, which is an oxo (keto) group in OHHL, is not always an absolute requirement for activity but often plays a significant role in potency. nih.gov In some biosensor assays, AHLs lacking the 3-oxo moiety still show agonistic activity, indicating that the receptor can accommodate unfunctionalized acyl chains. nih.gov However, for many bacterial systems, the β-keto group is crucial for high-affinity binding and strong activation. nih.gov The reduction of the β-keto group to a hydroxyl group, as seen in N-(3-hydroxyacyl) homoserine lactones, represents another class of natural AHLs, further illustrating the importance of this position in defining signal specificity. nih.gov

Introducing substituents at the α-position of the acyl chain has a marked effect on biological activity. beilstein-journals.org The synthesis of α-haloacylated AHLs has shown that these modifications generally lead to a reduction in agonistic activity compared to their non-halogenated counterparts. nih.govbeilstein-journals.org Among the halogenated analogues, the α-chloro derivatives were generally the most active, followed by the α-bromo, with the α-iodo compounds being the least active. nih.govbeilstein-journals.org This decrease in activity is likely due to a combination of steric and electronic effects introduced by the halogen atom, which can alter the conformation of the acyl chain and its interaction with the receptor. nih.gov Interestingly, while their agonistic activity was reduced, most of these α-haloacylated analogues did not show significant inhibitory (antagonistic) activity. beilstein-journals.org

| Modification | Position | Substituent | General Effect on Activity (Agonist) | Reference |

|---|---|---|---|---|

| β-Keto Group | β (C3) | - | Often enhances activity but not always essential | nih.govnih.gov |

| α-Halogenation | α (C2) | -Cl | Reduced activity; most potent among halo-analogues | nih.govbeilstein-journals.org |

| α-Halogenation | α (C2) | -Br | Further reduced activity compared to chloro-analogues | nih.govbeilstein-journals.org |

| α-Halogenation | α (C2) | -I | Least active among halo-analogues | nih.govbeilstein-journals.org |

Assessment of Agonistic and Antagonistic Properties

The biological activity of N-(3-Oxohexanoyl)-L-homoserine Lactone (OHHL) and its analogues is primarily determined by their ability to act as agonists, activating quorum sensing (QS) receptors, or as antagonists, inhibiting these receptors. Extensive research has focused on elucidating the structure-activity relationships (SAR) that govern these properties, aiming to design potent modulators of bacterial communication. The agonistic and antagonistic activities are often evaluated using reporter strains of bacteria, such as Vibrio fischeri, Pseudomonas aeruginosa, and Agrobacterium tumefaciens, where the activation or inhibition of a QS-regulated gene, like that for bioluminescence or fluorescent proteins, can be quantified. nih.govnih.govresearchgate.net

The native ligand for the LuxR receptor in V. fischeri is N-(3-oxo-hexanoyl)-L-homoserine lactone (OHHL). nih.gov Studies on synthetic analogues have revealed that specific structural features are critical for their function. Modifications to the acyl chain length, the presence or absence of a 3-oxo group, and alterations to the lactone ring can dramatically impact whether a compound acts as an agonist or an antagonist. nih.govnih.gov

Research involving combinatorial libraries of non-native N-acylated homoserine lactones (AHLs) has provided a comprehensive understanding of the structural features that determine their agonistic and antagonistic activities. These studies have systematically evaluated the effects of varying acyl chain structures on the function of QS receptors like LuxR, LasR, and TraR. nih.govnih.gov For instance, in V. fischeri, AHLs with structures closely resembling the native OHHL, such as those with a C6 acyl chain, tend to be agonists. nih.gov Conversely, analogues with longer acyl chains often exhibit antagonistic properties. nih.gov

The following tables summarize the agonistic and antagonistic properties of selected OHHL analogues from various research studies.

| Compound | Modification from OHHL | Target Receptor | Bacterial Reporter Strain | Observed Agonistic Activity |

|---|---|---|---|---|

| C6 AHL | Lacks 3-oxo group | LuxR | V. fischeri | ~25% activation |

| C7 AHL | C7 acyl chain, lacks 3-oxo group | LuxR | V. fischeri | ~25% activation |

| N-(3-oxo-octanoyl)-L-homoserine lactone (OOHL) | C8 acyl chain | LuxR | V. fischeri | ~25% activation |

| N-butanoyl-L-homoserine lactone (BHL) | C4 acyl chain, lacks 3-oxo group | LuxR mutants (L42A, L42S) | E. coli carrying LuxR mutants | Efficient agonist for specific mutants |

| Oxazolidinone-based AHL analogue | Lactone ring replaced by oxazolidinone | CviR | C. violaceum CV026 | Potent agonist, similar to native ligand |

| Compound | Modification from OHHL | Target Receptor | Bacterial Reporter Strain | Observed Antagonistic Activity |

|---|---|---|---|---|

| C10 3-oxo AHL | C10 acyl chain | LuxR | V. fischeri | Moderate (47%) inhibition |

| C14 3-oxo AHL | C14 acyl chain | LuxR | V. fischeri | Good (77%) inhibition |

| 4-Bromo Phenylacetyl Homoserine Lactone (PHL) | Phenylacetyl group with bromo substitution | LuxR | V. fischeri | Potent antagonist |

| N-(Phenylbutanoyl)-L-homoserine lactone | Phenylbutanoyl group | LuxR | V. fischeri | Active antagonist |

| Thiolactone analogues | Lactone oxygen replaced by sulfur | LuxR-type | E. coli | Highly potent, IC50 in nanomolar range |

Mechanistic and Regulatory Studies of Ohhl in Bacterial Quorum Sensing Systems

Interaction with LuxR-Type Transcription Factors (e.g., LuxR, CarR)

The primary intracellular targets of OHHL are LuxR-type transcription factors. These proteins act as molecular switches that, upon binding to their cognate AHL signal, undergo conformational changes that modulate their ability to bind to specific DNA sequences and regulate gene expression. The interaction between OHHL and these transcription factors is a critical first step in the quorum-sensing signal transduction pathway.

The binding of OHHL to LuxR-type proteins is a specific and reversible process that is crucial for their function. This interaction is characterized by a defined binding affinity, often expressed as the dissociation constant (Kd), which reflects the concentration of OHHL required to occupy half of the receptor binding sites at equilibrium. A lower Kd value signifies a higher binding affinity.

In the archetypal quorum-sensing system of the marine bacterium Vibrio fischeri, the LuxR protein binds to OHHL with a high affinity. Studies have reported a dissociation constant of approximately 100 nM for this interaction. This strong binding ensures that the LuxR protein is responsive to low concentrations of the autoinducer, allowing for a sensitive and timely response to changes in bacterial population density.

In the plant pathogen Erwinia carotovora, the CarR protein, a homolog of LuxR, also specifically binds OHHL to regulate the production of carbapenem (B1253116) antibiotics. The binding affinity of OHHL for CarR has been determined to have a dissociation constant (Kd) of 1.8 µM. medchemexpress.comnih.gov This interaction is highly specific, and the affinity of CarR for OHHL is directly proportional to the ability of the ligand to facilitate the protein's binding to its target DNA sequence. nih.gov

| Transcription Factor | Organism | Ligand | Dissociation Constant (Kd) |

|---|---|---|---|

| LuxR | Vibrio fischeri | 3-Oxohexanoyl-L-homoserine lactone (OHHL) | ~100 nM |

| CarR | Erwinia carotovora | 3-Oxohexanoyl-L-homoserine lactone (OHHL) | 1.8 µM |

The binding of OHHL to LuxR-type transcription factors induces a critical conformational change that promotes the multimerization of these proteins, typically into dimers. This dimerization is a prerequisite for their ability to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.

In the absence of OHHL, LuxR-type proteins often exist as monomers and are unable to effectively bind to DNA. Upon binding OHHL, the N-terminal ligand-binding domain is thought to undergo a conformational shift that exposes the dimerization interface, allowing two monomers to associate. This ligand-induced dimerization stabilizes the protein and correctly orients the C-terminal DNA-binding domains for interaction with the palindromic sequences of the lux box.

For instance, in the presence of OHHL, CarR forms a high molecular weight complex with its target DNA, indicating that the ligand induces protein multimerization. nih.gov This OHHL-dependent multimerization significantly enhances the protein's affinity for its DNA binding site, thereby activating the transcription of the downstream genes.

Regulation of Gene Expression by OHHL in Model Organisms

The interaction between OHHL and LuxR-type transcription factors culminates in the regulation of a wide array of genes. The specific genes and physiological processes controlled by OHHL vary between different bacterial species.

The quorum-sensing system in Vibrio fischeri is the canonical model for AHL-mediated gene regulation. In this bacterium, the lux operon (luxICDABEG) is responsible for producing the enzyme luciferase and its substrate, which are required for light production. The expression of the lux operon is tightly controlled by the LuxR-OHHL complex.

At low cell densities, the concentration of OHHL is minimal, and LuxR remains inactive. As the bacterial population grows, the concentration of OHHL, synthesized by the LuxI protein, increases. Once a threshold concentration is reached, OHHL binds to LuxR, inducing its dimerization and subsequent binding to the lux box located in the promoter region of the luxI gene. This binding event recruits RNA polymerase to the promoter, leading to a dramatic increase in the transcription of the lux operon. This positive feedback loop, where the LuxR-OHHL complex upregulates the synthesis of more OHHL, results in a rapid and coordinated induction of bioluminescence throughout the bacterial population.

In the phytopathogen Erwinia carotovora, OHHL-mediated quorum sensing governs the production of the β-lactam antibiotic, carbapenem. The biosynthesis of this antibiotic is encoded by the car gene cluster. The expression of the car genes is positively regulated by the CarR protein in an OHHL-dependent manner. medchemexpress.com

Similar to the Vibrio fischeri system, at low cell densities, the car genes are not expressed. As the bacterial population increases, the accumulation of OHHL, produced by the CarI synthase, leads to the formation of the active CarR-OHHL complex. medchemexpress.com This complex then binds to a specific DNA sequence in the promoter region of the car biosynthetic genes, activating their transcription and leading to the production of carbapenem. medchemexpress.com This regulatory mechanism ensures that the antibiotic is only produced at high cell densities, a strategy that may be advantageous for outcompeting other microorganisms in the environment.

In many pathogenic bacteria, quorum sensing, and specifically OHHL signaling, plays a crucial role in modulating the expression of virulence factors. This allows the bacteria to coordinate their attack on a host, overwhelming the host's defenses once a sufficient bacterial population has been established.

In Erwinia carotovora, a pathogen that causes soft rot in plants, OHHL is a global regulator of virulence. The production of a suite of plant cell wall-degrading exoenzymes, including pectinases, cellulases, and proteases, is under the control of the OHHL-dependent quorum-sensing system. nih.govembopress.orgnih.gov These enzymes are the primary virulence factors responsible for the tissue maceration observed during infection. By coordinating the expression of these enzymes, the bacterial population can effectively break down the plant tissue and acquire nutrients. Additionally, the production of a necrosis-inducing protein (Nip) in E. carotovora has also been shown to be controlled by OHHL. apsnet.org

| Organism | Virulence Factor | Function | Regulation by OHHL |

|---|---|---|---|

| Erwinia carotovora | Pectinases, Cellulases, Proteases | Degradation of plant cell walls | Positive |

| Erwinia carotovora | Necrosis-inducing protein (Nip) | Induction of necrosis in plant tissue | Positive |

Quorum Sensing Modulation Strategies Involving OHHL

The central role of OHHL in controlling virulence and biofilm formation in pathogenic bacteria makes its signaling pathway an attractive target for developing novel anti-infective strategies. bohrium.com Rather than killing the bacteria directly like traditional antibiotics, these strategies, known as quorum sensing modulation or quorum quenching (QQ), aim to disrupt bacterial communication, thereby disarming them and rendering them less pathogenic. nih.gov These approaches can be broadly categorized into three main types: enzymatic degradation of the signal, inhibition of signal synthesis, and interference with signal reception.

Enzymatic Degradation (Quorum Quenching):

One of the most direct methods to disrupt OHHL signaling is to degrade the molecule itself. Many microorganisms have evolved the ability to produce enzymes that inactivate AHLs. nih.gov This is a natural form of microbial competition and self-regulation. These quorum-quenching enzymes fall into two main classes:

AHL Lactonases: These enzymes, such as AiiA from Bacillus species, hydrolyze the ester bond in the homoserine lactone ring of OHHL. nih.gov This ring-opening event renders the molecule inactive, as it can no longer bind to its cognate LuxR-type receptor. nih.govnih.gov

AHL Acylases: These enzymes, including PvdQ and QuiP from Pseudomonas aeruginosa, cleave the amide bond that links the acyl side chain to the homoserine lactone ring. nih.govmdpi.com This separates the molecule into L-homoserine lactone and 3-oxohexanoic acid, thereby inactivating the signal. mdpi.com

Additionally, some bacteria produce oxidoreductases that can modify the 3-oxo group on the acyl chain of OHHL to a 3-hydroxy group, which can reduce or alter its signaling activity. mdpi.com

Table 2: Quorum Quenching Enzymes Targeting AHLs like OHHL

| Enzyme Type | Example Enzyme | Source Organism | Mechanism of Action | Reference |

|---|---|---|---|---|

| AHL Lactonase | AiiA | Bacillus thuringiensis | Hydrolyzes the homoserine lactone ring | nih.govmdpi.com |

| AHL Acylase | PvdQ | Pseudomonas aeruginosa | Cleaves the amide linkage | mdpi.com |

| AHL Acylase | AiiD | Ralstonia solanacearum | Cleaves the amide linkage, preferring long-chain AHLs | nih.gov |

| Oxidoreductase | - | Rhodococcus erythropolis | Reduces the 3-oxo group to a 3-hydroxy group | mdpi.com |

Inhibition of Signal Synthesis and Reception:

Another powerful strategy is to prevent the production of OHHL or to block its receptor.

Inhibition of AHL Synthase: Compounds that inhibit the LuxI-type synthase enzymes can halt the production of OHHL at its source. Various natural and synthetic compounds have been identified that possess this capability. For example, plant-derived compounds like cinnamaldehyde (B126680) and sulfur-containing molecules from garlic have been shown to down-regulate the expression of QS genes, including those responsible for AHL synthesis. nih.gov

Receptor Antagonism with Synthetic Analogs: This approach involves designing and synthesizing molecules that are structurally similar to OHHL but act as antagonists. nih.gov These analogs can bind to the LuxR-type receptor without activating it, thereby competitively inhibiting the binding of the native OHHL signal. nih.govnih.gov This effectively blocks the signal transduction pathway. nih.gov Structural modifications to create these antagonists often involve altering the acyl side chain, replacing the lactone ring with more stable heterocyclic structures (like triazoles or tetrazoles), or modifying the amide linkage. mdpi.com Conversely, synthetic agonists that activate the receptor more strongly than the natural ligand have also been developed as chemical tools to study QS systems. nih.gov

Table 3: Examples of OHHL Signaling Modulators

| Modulator Type | Example Compound(s) | Source/Origin | Mechanism of Action | Reference |

|---|---|---|---|---|

| Synthase Inhibitor | Cinnamaldehyde | Cinnamon (Plant-derived) | Down-regulates expression of QS synthase genes | nih.gov |

| Synthase Inhibitor | Ajoene | Garlic (Plant-derived) | Lowers expression of regulatory small RNAs involved in QS | bohrium.com |

| Receptor Antagonist | Triazole-containing AHL analogs | Synthetic | Competitively binds to LuxR-type receptors without activation | mdpi.com |

| Receptor Antagonist | Long-chain AHLs (e.g., C10-HSL, C12-HSL) | Bacterial/Synthetic | Can antagonize receptors for short-chain AHLs like OHHL | nih.gov |

Enzymatic and Biochemical Investigations of 3 Oxohexanoyl Derivatives

Biosynthesis of OHHL and Related AHLs

The biosynthesis of N-acyl-homoserine lactones (AHLs), including OHHL, is a meticulously controlled enzymatic process central to how many Gram-negative bacteria assess their population density. This synthesis is primarily managed by enzymes belonging to the LuxI and AinS protein families, which utilize core metabolic precursors to generate these signaling molecules.

Members of the LuxI family of synthases are responsible for producing the majority of known AHLs. These enzymes catalyze the formation of an amide bond between S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a specific acyl-acyl carrier protein (acyl-ACP) derived from the bacterium's fatty acid biosynthesis pathway. mdpi.commdpi.com The LuxI synthase from Vibrio fischeri, a model organism for quorum sensing studies, is known to direct the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL). mdpi.comnih.gov

The catalytic mechanism of LuxI-type synthases is understood to be a sequential, ordered reaction. nih.govresearchgate.net SAM is the first substrate to bind to the enzyme, followed by the corresponding acyl-ACP. researchgate.net This binding order initiates the acylation of SAM, which then undergoes lactonization to form the AHL molecule, releasing 5'-methylthioadenosine (MTA) and the holo-ACP as byproducts. nih.gov

Substrate specificity is a key feature of LuxI synthases, determining the specific AHL signal produced by a bacterial species. The enzyme exhibits a high degree of selectivity for the acyl group's length and modification, which is conferred by the acyl-ACP. mdpi.com For the synthesis of OHHL and its non-ketonic counterpart, hexanoyl-homoserine lactone, the synthase shows a high specificity for hexanoyl-ACP. mdpi.com While some synthases can utilize acyl-Coenzyme A (acyl-CoA) as a substrate, most, including those that produce OHHL, preferentially recognize acyl-ACPs. researchgate.net

| Enzyme (Organism) | Primary Acyl Substrate | Major AHL Product(s) |

|---|---|---|

| LuxI (Aliivibrio fischeri) | 3-Oxohexanoyl-ACP | N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) |

| LasI (Pseudomonas aeruginosa) | 3-Oxododecanoyl-ACP | N-(3-Oxododecanoyl)-L-homoserine lactone |

| RhlI (Pseudomonas aeruginosa) | Butyryl-ACP | N-Butanoyl-L-homoserine lactone |

| TraI (Agrobacterium tumefaciens) | 3-Oxooctanoyl-ACP | N-(3-Oxooctanoyl)-L-homoserine lactone |

In addition to the LuxI family, some bacteria, including Vibrio fischeri, possess a second, unrelated AHL synthase known as AinS. nih.gov The AinS protein directs the synthesis of a different AHL molecule, primarily N-octanoyl-homoserine lactone (C8-HSL), and does not produce OHHL. nih.govjvsmedicscorner.com The protein sequences of AinS and LuxI are not homologous, indicating a convergent evolutionary path for AHL synthesis. nih.gov

The AinS system functions in parallel to the LuxI system and is typically involved in regulating different sets of genes, often those required for early-stage processes like establishing symbiosis. mdpi.comjvsmedicscorner.com The C8-HSL signal produced by AinS is detected by its cognate sensor protein, AinR, which is distinct from the LuxR receptor that detects OHHL. nih.gov While the two systems are largely independent, some crosstalk can occur, with the C8-HSL signal from the AinS system capable of influencing the LuxR-dependent system to a lesser extent. nih.gov This hierarchical regulation allows for a more complex and timed response to changes in cell density.

Enzymatic Degradation and Quorum Quenching of OHHL

The interruption of quorum sensing, known as quorum quenching, is a significant area of research. It is primarily achieved through the enzymatic degradation of AHL signal molecules like OHHL. This process can prevent bacteria from coordinating virulence and forming biofilms.

One of the most common mechanisms for AHL inactivation is the hydrolysis of the homoserine lactone ring, a reaction catalyzed by enzymes called AHL lactonases. AidC, an enzyme isolated from Chryseobacterium sp., is a well-characterized AHL lactonase. Current time information in Pima County, US. It belongs to the metallo-β-lactamase superfamily and requires zinc ions for its activity. Current time information in Pima County, US.

AidC demonstrates high degrading activity against a broad spectrum of AHLs, including short- and long-chain variants, as well as those with or without a 3-oxo substitution, such as OHHL. Current time information in Pima County, US. It functions by catalyzing the hydrolytic opening of the lactone ring, rendering the signal molecule inactive. nih.govCurrent time information in Pima County, US. Structural and functional studies reveal that AidC has unusually high efficiency and substrate affinity compared to many other AHL lactonases, which is attributed to a distinct closed binding pocket that enhances selectivity. nih.govoup.com

| Substrate (AHL) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| N-Butanoyl-HSL (C4-HSL) | 0.061 | 2.11 | 3.46 x 104 |

| N-Hexanoyl-HSL (C6-HSL) | 0.046 | 2.35 | 5.11 x 104 |

| N-(3-Oxohexanoyl)-HSL (OHHL) | 0.072 | 1.97 | 2.74 x 104 |

| N-Octanoyl-HSL (C8-HSL) | 0.053 | 2.24 | 4.23 x 104 |

An alternative pathway for the degradation of AHLs with a β-keto group, such as OHHL, involves haloperoxidases. These enzymes are found in various marine organisms, including benthic diatoms like Nitzschia cf pellucida. jvsmedicscorner.com The degradation process is dependent on the presence of hydrogen peroxide (H₂O₂). nih.govjvsmedicscorner.com

The haloperoxidase catalyzes the oxidation of halide ions (like bromide) to form hypohalous acids. These reactive halogenating agents then target the β-keto group on the AHL's acyl chain. This modification ultimately leads to the inactivation of the signaling molecule. nih.govjvsmedicscorner.com This mechanism is highly specific to AHLs containing a β-keto moiety; AHLs without this feature, such as N-hexanoyl-homoserine lactone, are not affected by this enzymatic system. jvsmedicscorner.com This targeted degradation pathway represents a sophisticated defense mechanism used by some marine eukaryotes to interfere with bacterial communication.

Beyond single-enzyme degradation, various microbes can perform complex biotransformations of OHHL. Bacteria from the genus Rhodococcus, in particular, have been identified as potent degraders of a wide range of AHLs. oup.comnih.gov Strains like Rhodococcus erythropolis are known to possess multiple quorum-quenching enzymes, including lactonases, acylases (which cleave the acyl chain from the homoserine lactone ring), and oxidoreductases. oup.comasm.org

Studies have shown that some Rhodococcus strains can rapidly degrade OHHL, primarily through the action of AHL lactonases that hydrolyze the lactone ring to generate the corresponding acylhomoserine. oup.comnih.gov For instance, Rhodococcus sp. strain LS31 effectively degrades OHHL, while other strains show less activity towards AHLs with 3-oxo substitutions. oup.com The presence of multiple degradation pathways within a single organism like Rhodococcus suggests a robust and versatile system for intercepting and neutralizing bacterial quorum sensing signals in competitive environments. nih.gov

Thiolase Activity in 3-Oxohexanoyl-CoA Formation for Metabolic Engineering

Thiolases, also known as acetyl-CoA acetyltransferases, are pivotal enzymes in metabolic engineering for the production of value-added chemicals. They catalyze the reversible Claisen condensation of two acyl-CoA molecules, a fundamental carbon-carbon bond-forming reaction. In the context of producing C6 compounds, thiolases are responsible for the crucial condensation of butyryl-CoA and acetyl-CoA to form 3-oxohexanoyl-CoA. This reaction serves as the entry point for pathways leading to valuable products such as 3-hydroxyhexanoate (B1247844), a monomer for biodegradable polymers.

Detailed Research Findings

Research has centered on modifying the substrate specificity of biosynthetic thiolases, such as BktB from Cupriavidus necator and PhbA from Zoogloea ramigera, to favor the condensation of butyryl-CoA and acetyl-CoA. nih.gov A key obstacle is that the condensation reaction to form 3-oxohexanoyl-CoA is thermodynamically unfavorable. Therefore, the pathway must be designed so that subsequent enzymatic steps quickly consume the 3-oxohexanoyl-CoA, pulling the reaction forward. nih.gov

A model-guided, rational design study has led to the identification of thiolase mutants with significantly increased C6/C4 product selectivity. nih.gov By analyzing the enzyme's active site, researchers have identified key residues that influence substrate binding. For example, mutations at position M158 in BktB were investigated for their effect on enzyme kinetics. The goal was to decrease the formation of the C4 product, acetoacetyl-CoA, without negatively impacting the formation of the C6 product, 3-oxohexanoyl-CoA. nih.gov

In vitro characterization of these engineered enzymes has confirmed that specific mutations can dramatically alter catalytic activity. For instance, the BktB M158A mutant exhibited a 10-fold lower catalytic activity towards the condensation of two acetyl-CoA molecules, thereby reducing the flux towards the undesirable C4 byproduct. nih.gov While direct kinetic measurement of the 3-oxohexanoyl-CoA formation is challenging due to the unfavorable thermodynamics, assays of the reverse thiolysis reaction and the C4 condensation provide strong evidence of the mutants' altered specificity. nih.gov

The practical impact of these engineered thiolases is demonstrated through in vivo studies. When the PhbA M157 mutants were incorporated into a pathway for producing the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), P(3HB-co-3HHx), the mole percentage of the 3-hydroxyhexanoate (3HHx) monomer saw a substantial increase. This indicates a successful shift in metabolic flux towards the C6 pathway, driven by the engineered thiolase's improved selectivity.

| Enzyme | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| BktB WT | 14.1 | 919 | 1.52 x 104 |

| BktB M158A | 1.33 | 911 | 1.46 x 103 |

| Thiolase Variant | Resulting 3-Hydroxyhexanoate (3HHx) Monomer Content (mol%) | Selectivity Improvement (Fold Change vs. WT) |

|---|---|---|

| PhbA WT | 22 | - |

| PhbA M157A/G/S Mutants | 83–85 | ~18 (in terms of 3HHx:3HB ratio) |

Advanced Analytical and Spectroscopic Research Methodologies for 3 Oxohexanoyl Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of 3-oxohexanoyl derivatives from complex matrices. The selection of a specific technique is contingent on the sample's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of 3-oxohexanoyl derivatives due to its high resolution and adaptability. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Detailed research findings indicate that the separation of N-acyl homoserine lactones (AHLs) is typically achieved on a C18 column. frontiersin.org The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, frequently with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection. frontiersin.orgnih.gov For instance, one method employs a mobile phase of 75% acetonitrile with 0.2% acetic acid for the analysis of 3-oxo-C12-HSL and its hydrolyzed product. researchgate.net Preparative HPLC can be used to isolate gram-scale quantities of specific derivatives for further structural and functional studies. lcms.cz Detection is commonly performed using a UV detector, with wavelengths set around 205 nm or 210 nm, where the lactone ring exhibits absorbance. researchgate.netnih.govderpharmachemica.com

Interactive Data Table: Typical HPLC Conditions for 3-Oxohexanoyl Derivative Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 reverse-phase (2.0 mm x 150.0 mm) frontiersin.org | C8 reverse-phase (250 mm x 8 mm) derpharmachemica.com | Hypersil GOLD C18 (2.1 mm × 150 mm) mdpi.com |

| Mobile Phase A | H₂O with 0.1% glacial acetic acid frontiersin.org | N/A (Isocratic) | 0.1% formic acid in water mdpi.com |

| Mobile Phase B | Methanol with 0.1% glacial acetic acid frontiersin.org | 70% (v/v) Acetonitrile in water derpharmachemica.com | 0.1% formic acid in acetonitrile mdpi.com |

| Elution | Gradient: 10% B for 5 min, to 90% B over 30 min, hold at 90% for 15 min frontiersin.org | Isocratic derpharmachemica.com | Gradient: 0% B for 5 min, to 100% B in 5 min, hold at 100% for 5 min mdpi.com |

| Flow Rate | 200 µL/min frontiersin.org | 2 mL/min derpharmachemica.com | 0.8 mL/min mdpi.com |

| Detection | UV at 210 nm frontiersin.org | UV (PDA) at 210 nm derpharmachemica.com | MS Detection mdpi.com |

| Temperature | 30°C frontiersin.org | Not Specified | 50°C mdpi.com |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. However, many 3-oxohexanoyl derivatives, such as 3-oxo-C6-HSL, possess low volatility due to polar functional groups (-OH, -NH, -COOH). researchgate.net Therefore, derivatization is a critical prerequisite to increase their volatility and thermal stability for successful GC analysis. researchgate.netgcms.cz

Common derivatization strategies include alkylation, acylation, and silylation. researchgate.netgcms.cz Silylation, for example, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and enhances its volatility. gcms.cz The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz For compounds containing carbonyl groups, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be employed. researchgate.net This not only improves volatility but also introduces a halogenated moiety, which significantly enhances detection sensitivity when using an electron capture detector (ECD) or electron capture negative ion mass spectrometry. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of 3-oxohexanoyl derivatives. It is particularly useful for monitoring reaction progress, assessing sample purity, and screening for the presence of AHLs in bacterial extracts. nih.govthieme.de

For the separation of AHLs, C18 reversed-phase TLC plates are commonly used with a mobile phase such as a 60:40 (v/v) mixture of methanol and water. nih.govmdpi.com This system allows for the separation of various AHLs based on the length and substitution of their acyl side chains. nih.gov Research has shown that the chromatographic behavior on TLC plates can provide preliminary structural information. For instance, 3-oxo derivatives characteristically produce tailing spots, whereas 3-unsubstituted forms yield more defined, circular spots. nih.gov The 3-hydroxy-substituted compounds migrate similarly to their 3-oxo counterparts but without the characteristic tailing. nih.govresearchgate.net This makes TLC a valuable tool for the initial characterization of AHLs produced by bacterial isolates. nih.gov

Mass Spectrometry for Characterization and Quantification

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive quantification of 3-oxohexanoyl derivatives. When coupled with a chromatographic separation method, it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection capabilities of MS. For the analysis of 3-oxo AHLs, a highly sensitive method involves their conversion to pentafluorobenzyloxime (PFBO) derivatives. nih.govnih.gov This derivatization targets the 3-oxo group and allows for subsequent analysis by GC-MS using electron capture-negative ion chemical ionization (ECNICI). nih.govresearchgate.netresearchgate.net This technique offers exceptional sensitivity, with detection limits in the picomolar range. researchgate.net

For accurate quantification, an internal standard is crucial. A stable isotope-labeled analog, such as [¹³C₁₆]-N-3-oxo-dodecanoyl homoserine lactone, can be used to account for variations in extraction efficiency and instrument response. nih.govresearchgate.net The validity of this method has been demonstrated by accurately quantifying 3-oxo AHLs in bacterial biofilm samples, where concentrations can reach micromolar levels. nih.govresearchgate.net For example, N-3-oxo-dodecanoyl homoserine lactone (OdDHL) was detected in a Pseudomonas aeruginosa biofilm at concentrations of 632 +/- 381 µM. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used techniques for the definitive identification and quantification of 3-oxohexanoyl derivatives in complex biological samples. nih.govresearchgate.net This approach combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. nih.gov

In a typical LC-MS/MS analysis, compounds are first separated on a reversed-phase column and then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. nih.gov High-resolution mass spectrometry (HRMS), such as that performed on Fourier-transform ion-cyclotron-resonance (FTICR) or Orbitrap mass analyzers, can provide highly accurate mass measurements of the protonated molecule [M+H]⁺, allowing for the determination of the elemental composition. nih.govvliz.beresearchgate.net

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ion (e.g., the [M+H]⁺ ion of 3-oxo-C6-HSL at m/z 214) is isolated and fragmented. AHLs exhibit a characteristic fragmentation pattern, typically yielding a prominent product ion at m/z 102, which corresponds to the protonated homoserine lactone ring. nih.govplos.org This specific fragmentation is often used in precursor ion scanning or multiple reaction monitoring (MRM) modes for the selective detection of AHLs in complex mixtures. nih.gov For example, the structure of an uncommon AHL, 3-oxo-C7-HL, was confirmed based on its exact mass and MS/MS fragmentation spectra. plos.org

Interactive Data Table: Illustrative LC-MS/MS Parameters for 3-Oxohexanoyl-HSL

| Parameter | Setting | Reference |

| LC Column | RP C16-amide | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Elution | Linear Gradient | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Precursor Ion (3-oxo-C6-HSL) | m/z 214.1 [M+H]⁺ | Calculated |

| Primary Product Ion | m/z 102 (Homoserine lactone ring) | nih.govplos.org |

| Mass Analyzer | Triple Quadrupole, Ion Trap, FTICR, Orbitrap | nih.govnih.govresearchgate.net |

Ion Mobility-Mass Spectrometry (IM-MS) for Complex Mixtures

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of complex organic mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govwvu.edu This capability is particularly advantageous for distinguishing between isomeric and isobaric species that cannot be resolved by mass spectrometry alone. nih.gov In the context of 3-oxohexanoyl derivatives, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and related N-acyl-homoserine lactones (AHLs), IM-MS can provide critical structural information.

The analysis of complex mixtures, such as bacterial culture supernatants or environmental samples, often presents a significant analytical challenge due to the presence of numerous structurally similar compounds. researchgate.net IM-MS can be coupled with high-resolution mass spectrometry (HRMS) to enhance the separation and identification of individual AHLs within these intricate matrices. morressier.com For instance, cyclic IM-MS allows for multiple passes through the ion mobility cell, significantly increasing the resolving power and enabling the separation of closely related isomers. nih.govmorressier.com While direct applications of IM-MS on 3-oxohexanoyl chloride are not extensively documented in the provided search results, the principles established from the analysis of other complex mixtures, like petroleum and carbohydrates, are directly applicable. nih.govsemanticscholar.org The ability of IM-MS to separate compounds based on their collision cross-section (CCS) provides a unique analytical parameter that complements mass-to-charge ratio data, thereby improving the confidence in compound identification. semanticscholar.org

Table 1: Applications of Mass Spectrometry Techniques for the Analysis of 3-Oxohexanoyl Derivatives and Related Compounds

| Analytical Technique | Application | Key Findings |

| LC-MS/MS | Identification of AHLs in bacterial strains. mdpi.com | Enabled the identification of various AHLs, including those with 3-oxo functional groups, by monitoring for characteristic fragment ions. mdpi.com |

| UPLC-HRMS | Characterization of AHLs from bacterial cultures. researchgate.net | Provided high-resolution mass data for accurate elemental composition assignment of AHLs. researchgate.net |

| IM-MS | Analysis of complex isomeric and isobaric mixtures. nih.gov | Offers an additional dimension of separation based on ion mobility, crucial for distinguishing between structurally similar compounds. nih.gov |

Bioassays for Functional Activity Assessment

Bioassays are essential for determining the biological activity of 3-oxohexanoyl derivatives, particularly their role as signaling molecules in bacterial quorum sensing. nih.govfrontiersin.org These assays typically utilize genetically engineered reporter strains of bacteria that produce a measurable output, such as bioluminescence, pigment production, or enzymatic activity, in the presence of a specific N-acyl-homoserine lactone (AHL). nih.govnih.gov

A common bioassay for detecting 3-oxo-C6-HSL involves the use of an Escherichia coli strain carrying a plasmid with the LuxR receptor and the promoter of the luxI gene fused to a reporter gene like lacZ (encoding β-galactosidase) or the luxCDABE operon (for bioluminescence). nih.gov In the presence of 3-oxo-C6-HSL, the AHL binds to the LuxR protein, and this complex then activates the transcription of the reporter gene, leading to a quantifiable signal. nih.gov The intensity of the signal is proportional to the concentration of the AHL, allowing for both detection and quantification. nih.gov

Various bacterial reporter strains have been developed to detect a range of AHLs with different acyl chain lengths and modifications. For instance, Agrobacterium tumefaciens and Chromobacterium violaceum are also widely used as biosensors. frontiersin.orgnih.gov These bioassays are highly sensitive and specific, enabling the detection of biologically active 3-oxohexanoyl derivatives in complex samples like bacterial culture supernatants. nih.govfrontiersin.org Cell-free bioassays have also been developed to reduce assay time and eliminate the need for cell culture conditioning. researchgate.netnih.gov

Table 3: Common Bioassays for the Functional Assessment of 3-Oxohexanoyl Derivatives

| Bioassay Type | Reporter Strain/System | Signal | Application |

| Whole-Cell Bioluminescence Assay | Escherichia coli with luxR and PluxI-luxCDABE. nih.gov | Bioluminescence | Detection and quantification of 3-oxo-C6-HSL. nih.gov |

| Whole-Cell Chromogenic Assay | Chromobacterium violaceum CV026. nih.gov | Violacein (purple pigment) | Detection of short-chain AHLs. nih.gov |

| Cell-Free Enzymatic Assay | Lysate from Agrobacterium tumefaciens reporter strain. researchgate.netnih.gov | β-galactosidase activity | Rapid screening of AHLs. researchgate.netnih.gov |

Computational and Theoretical Approaches in 3 Oxohexanoyl Chemistry

Molecular Modeling and Docking Studies of OHHL-Protein Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a ligand, such as OHHL, and its protein receptor at the atomic level. mdpi.com These in silico methods are crucial for understanding the binding modes, affinities, and specific forces that govern the formation of the ligand-receptor complex.

The process typically starts with obtaining the three-dimensional structures of the receptor protein, which is often a member of the LuxR family of transcriptional regulators. Computational tools can then be used to predict how the small OHHL molecule fits into the binding site of the much larger protein macromolecule. mdpi.com Docking simulations calculate the most likely binding poses and estimate the binding energy, which indicates the stability of the complex. biointerfaceresearch.com

Studies on various N-acyl-homoserine lactone (AHL) receptors have identified key amino acid residues that interact with the ligand. For instance, in the LasR protein of Pseudomonas aeruginosa, a receptor for a longer-chain analog of OHHL, specific residues like Trp62, Asp75, and Tyr58 form polar interactions with the autoinducer. mdpi.com Similarly, the TraR receptor interacts with its ligand through residues such as Asp70, Trp57, and Thr129. mdpi.com These specific interactions, often involving hydrogen bonds and hydrophobic contacts, are critical for receptor activation and subsequent gene expression. The 3-oxo group on the hexanoyl chain of OHHL is known to enhance receptor binding affinity compared to unsubstituted acyl chains.

| Receptor Protein | Interacting Residues | Ligand (Analog) | Organism |

| LasR | Trp62, Asp75, Tyr58, Ser38 | N-3-oxo-dodecanoyl-l-homoserine lactone | Pseudomonas aeruginosa |

| TraR | Asp70, Trp57, Thr129 | N-3-oxo-dodecanoyl-l-homoserine lactone | Agrobacterium tumefaciens |

| Hsp90 | Asp93, Asn106, Lys112, Phe138 | Quercetin (inhibitor) | Not applicable |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

For example, MD simulations have been used to study the interaction of AHLs with their cognate receptors like LasR. biorxiv.org These simulations can assess the stability of the complex by calculating metrics like the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation period. biorxiv.org Such studies have shown that the binding of the AHL ligand can induce conformational changes in both the ligand-binding domain and the DNA-binding domain of the receptor protein. mdpi.com By analyzing the trajectories from MD simulations, researchers can identify key residues that are consistently involved in the interaction and contribute most to the binding energy, providing a deeper understanding of the molecular recognition process. biorxiv.org

In Silico Screening and Design of Novel OHHL Analogues

The insights gained from modeling and simulation studies are instrumental in the in silico screening and rational design of novel analogues of OHHL. mdpi.comfrontiersin.org These analogues are designed to either mimic (agonists) or block (antagonists) the action of the natural molecule, making them valuable tools for modulating quorum sensing. mdpi.com

Computational approaches allow researchers to screen vast virtual libraries of chemical compounds for their potential to bind to a target receptor. This process is far more rapid and cost-effective than traditional high-throughput screening of physical compounds. The design of novel analogues often involves modifying the three core components of the AHL structure: the homoserine lactone ring, the central amide group, and the acyl side chain. mdpi.com

Key strategies in analogue design include:

Modifying the Acyl Side Chain: Altering the length, branching, or saturation of the acyl chain can significantly impact receptor specificity and activity. For example, compounds with longer chains (C10 or C12) have shown antagonistic activity against the LasR receptor in P. aeruginosa. mdpi.comnih.gov

Replacing the Lactone Ring: The homoserine lactone ring is susceptible to hydrolysis, leading to inactivation. Replacing it with more stable heterocyclic structures is a common strategy to create more robust modulators. mdpi.com

Altering the Amide Linkage: The amide bond can be replaced with bioisosteres, such as tetrazoles, to create potent inhibitors. mdpi.com

These computationally designed analogues are then synthesized and evaluated for their biological activity using biosensor strains, which can quantify their ability to either activate or inhibit quorum sensing-regulated gene expression. frontiersin.org

| Analogue Type | Structural Modification | Observed Activity | Target System |

| Acyl Chain Variants | 3-oxo-C12-HSL | Antagonist | P. aeruginosa (LasR) |

| Amide Bioisosteres | 2,5-disubstituted tetrazole | Potent Inhibitor (IC₅₀ = 30 nM) | P. aeruginosa (LasR) |

| Lactone Ring Replacements | Triazole-containing analogues | Antagonist | E. coli (LuxR system) |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, provide the ultimate level of detail for elucidating chemical reaction mechanisms. rsc.org These methods are used to study processes like the enzymatic degradation of OHHL by quorum quenching enzymes, such as N-acyl-homoserine lactonases. rsc.org

In a QM/MM study, the chemically active site of the reaction (e.g., the ligand and key enzymatic residues) is treated with high-accuracy quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. rsc.org This approach allows for the calculation of reaction energy profiles, identifying transition states and determining the energy barriers for each step of the reaction.

For instance, a QM/MM study on the hydrolysis of an AHL by the lactonase enzyme AidH detailed the catalytic mechanism step-by-step. The calculations revealed that the reaction begins with a proton transfer from a serine residue to a histidine residue in the active site. The study identified the formation and cleavage of a covalent bond between the enzyme and the AHL as the potential rate-limiting steps, with calculated energy barriers of 19.2 and 21.7 kcal/mol, respectively. rsc.org Such detailed mechanistic insights are crucial for understanding enzyme function and for designing potent enzyme inhibitors. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 3-oxohexanoyl chloride, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : this compound is typically synthesized via chlorination of 3-oxohexanoic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). To optimize yield, reaction temperature should be maintained at 0–5°C under anhydrous conditions, with slow addition of the chlorinating agent to avoid exothermic side reactions. Post-synthesis, purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) is critical to isolate the product from residual acids or phosphorylated byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its high reactivity and corrosive nature, researchers must use chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and fume hoods to prevent exposure. In case of skin contact, immediate washing with 5% sodium bicarbonate solution is recommended. Storage should be in airtight, dark glass containers under inert gas (e.g., argon) to prevent hydrolysis. Respiratory protection (NIOSH-approved masks) is mandatory when aerosolization is possible .

Q. How can this compound be characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation. Key signals include a triplet at δ 2.8–3.2 ppm (CH₂ adjacent to the carbonyl) and a singlet at δ 9.5–10.0 ppm (acid chloride proton). Fourier-Transform Infrared (FTIR) spectroscopy should show a strong C=O stretch at ~1800 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) mode can further validate purity .

Advanced Research Questions

Q. How does this compound participate in quorum-sensing pathways, and what experimental models are used to study its biological activity?

- Methodological Answer : In bacterial systems like Vibrio fischeri, 3-oxohexanoyl derivatives (e.g., N-(3-oxohexanoyl)homoserine lactone) act as autoinducers. Researchers use E. coli strains expressing mutant LuxI plasmids to study production levels via bioassays (e.g., Pseudomonas aeruginosa las/rhl systems). Quantification involves ethyl acetate extraction of culture supernatants, followed by HPLC with UV detection (λ = 210 nm) .

Q. What strategies mitigate reactivity challenges when using this compound in multi-step organic syntheses?

- Methodological Answer : Its high electrophilicity can lead to undesired acylation of sensitive functional groups. To mitigate this, use in situ trapping agents like trimethylamine or DMAP to stabilize intermediates. For reactions requiring sequential acylations, temporary protection of hydroxyl or amine groups (e.g., silyl ethers or Boc-protection) is recommended. Kinetic control via low-temperature reactions (−20°C) can also suppress side reactions .

Q. How can researchers resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

- Methodological Answer : Discrepancies in hydrolysis rates often arise from solvent polarity or trace water content. Use buffered aqueous-organic biphasic systems (e.g., dioxane/water) to standardize pH. Real-time monitoring via conductivity probes or ¹H NMR (tracking disappearance of the acid chloride proton) improves accuracy. For acidic conditions (pH < 4), hydrolysis follows first-order kinetics, while alkaline conditions (pH > 10) exhibit pseudo-second-order behavior due to hydroxide ion participation .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound, and how are detection limits optimized?

- Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) can identify hydrolyzed byproducts (e.g., 3-oxohexanoic acid) at ppm levels. For chlorinated impurities, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual Cl⁻. To enhance sensitivity, derivatize samples with pentafluorobenzyl bromide and analyze via GC-ECD (electron capture detection), achieving detection limits of 0.1–0.5 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.